molecular formula C15H12F2O3 B6304762 Methyl 2-(benzyloxy)-4,5-difluorobenzoate CAS No. 1823267-50-0

Methyl 2-(benzyloxy)-4,5-difluorobenzoate

Cat. No.: B6304762
CAS No.: 1823267-50-0
M. Wt: 278.25 g/mol
InChI Key: DALYLZHKHUQKNI-UHFFFAOYSA-N
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Description

Methyl 2-(benzyloxy)-4,5-difluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and two fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzyloxy)-4,5-difluorobenzoate typically involves the esterification of 2-(benzyloxy)-4,5-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Benzyloxy-substituted aldehydes or carboxylic acids.

    Reduction: Benzyloxy-substituted alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(benzyloxy)-4,5-difluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(benzyloxy)-4,5-difluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design.

Comparison with Similar Compounds

  • Methyl 2-(benzyloxy)-4-fluorobenzoate
  • Methyl 2-(benzyloxy)-5-fluorobenzoate
  • Methyl 2-(benzyloxy)-4,5-dichlorobenzoate

Comparison: Methyl 2-(benzyloxy)-4,5-difluorobenzoate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds with only one fluorine atom or different halogens, it may exhibit enhanced stability, binding affinity, and selectivity in various applications.

Properties

IUPAC Name

methyl 4,5-difluoro-2-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-15(18)11-7-12(16)13(17)8-14(11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALYLZHKHUQKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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